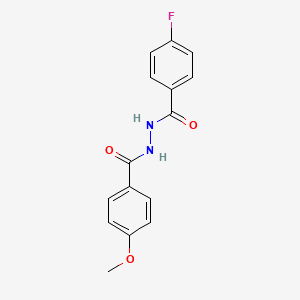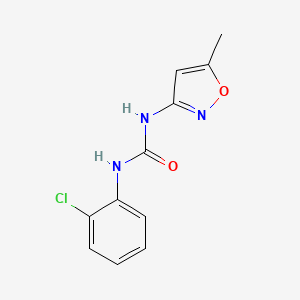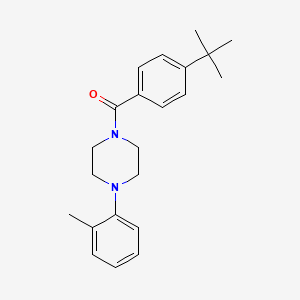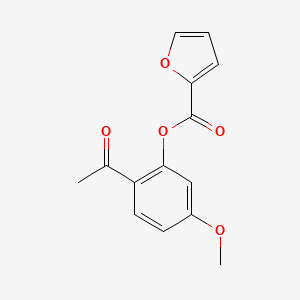
2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as Y-27632 and is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is an important enzyme that plays a role in regulating cell shape, motility, and adhesion. By inhibiting ROCK, Y-27632 has the potential to affect a wide range of cellular processes, making it a valuable tool for researchers in various fields.
Wirkmechanismus
Y-27632 works by inhibiting the activity of ROCK, which is an important regulator of cellular processes such as cell shape, motility, and adhesion. By inhibiting ROCK, Y-27632 can affect a wide range of cellular processes, including cell migration, proliferation, and differentiation.
Biochemical and physiological effects:
Y-27632 has been shown to have a wide range of biochemical and physiological effects, including:
1. Inhibition of ROCK activity: Y-27632 inhibits the activity of ROCK, which can affect a wide range of cellular processes.
2. Promotion of cell survival: Y-27632 has been shown to promote the survival of cells in culture, making it a valuable tool for researchers studying cell biology.
3. Inhibition of cancer cell growth: Y-27632 has been shown to inhibit the growth and migration of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Y-27632 has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Selective inhibition of ROCK: Y-27632 is a selective inhibitor of ROCK, which allows researchers to study the specific effects of ROCK inhibition.
2. Wide range of cellular effects: Y-27632 can affect a wide range of cellular processes, making it a valuable tool for researchers in various fields.
3. Well-characterized compound: Y-27632 has been extensively studied, and its effects and mechanisms of action are well understood.
Some of the limitations of Y-27632 include:
1. Limited solubility: Y-27632 has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
2. Potential off-target effects: While Y-27632 is a selective inhibitor of ROCK, it may have off-target effects on other cellular processes.
3. Cost: Y-27632 can be expensive to purchase, which may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on Y-27632. Some of these include:
1. Development of new ROCK inhibitors: While Y-27632 is a valuable tool for researchers, there is a need for new ROCK inhibitors with improved properties, such as increased solubility and selectivity.
2. Use in tissue engineering: Y-27632 has potential applications in tissue engineering, where it could be used to improve the survival and growth of cells in engineered tissues.
3. Development of new cancer therapies: Y-27632 has shown promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to explore its potential in this area.
In conclusion, Y-27632 is a valuable tool for researchers studying a wide range of cellular processes. Its selective inhibition of ROCK makes it a valuable tool for studying the specific effects of ROCK inhibition, and its wide range of cellular effects makes it a valuable tool for researchers in various fields. While Y-27632 has some limitations, its potential applications in stem cell research, cancer research, and neurological research make it an important compound for future research.
Synthesemethoden
Y-27632 is synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of indole-3-acetic acid with benzoyl chloride to form 3-benzoylindole. This intermediate is then reacted with isopropylamine and acetic anhydride to form 2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide.
Wissenschaftliche Forschungsanwendungen
Y-27632 has been used extensively in scientific research to study a wide range of cellular processes. Some of the areas where Y-27632 has been used include:
1. Stem cell research: Y-27632 has been shown to improve the survival and growth of stem cells in culture, making it a valuable tool for researchers studying stem cell biology.
2. Cancer research: Y-27632 has been shown to inhibit the growth and migration of cancer cells, making it a potential therapeutic agent for the treatment of cancer.
3. Neurological research: Y-27632 has been shown to promote axonal regeneration and improve functional recovery after spinal cord injury, making it a potential therapeutic agent for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)21-19(23)13-22-12-17(16-10-6-7-11-18(16)22)20(24)15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAVMTSYHCCHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-benzoyl-1H-indol-1-yl)-N-isopropylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5868765.png)




![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)

![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


![N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5868865.png)

![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)